

Metol: A Technical Guide to its Laboratory Applications

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For Researchers, Scientists, and Drug Development Professionals

Introduction

Metol, chemically known as N-methyl-p-aminophenol sulfate, is a well-established organic compound with significant applications in various laboratory settings.[1][2] While its most prominent role is as a developing agent in black-and-white photography, its properties as a reducing agent extend its utility to other scientific domains, including microscopy and chemical synthesis.[1] This technical guide provides an in-depth overview of the core laboratory uses of **Metol**, complete with quantitative data, detailed experimental protocols, and visualizations of the underlying chemical processes.

Core Properties of Metol

Metol is a white to slightly pink crystalline powder that is soluble in water and alcohol.[1] Its chemical and physical properties are summarized in the table below.



Property	Value	References
Chemical Name	N-methyl-p-aminophenol sulfate	[1][2]
Synonyms	Elon, Pictol, Rhodol	[3]
CAS Number	55-55-0	[2][3]
Chemical Formula	(C7H10NO)2SO4	[2]
Molecular Weight	344.38 g/mol	[2]
Appearance	White to slightly pink crystalline powder	[1]
Melting Point	260 °C (decomposes)	[2]
Solubility	Soluble in water and alcohol	[1]

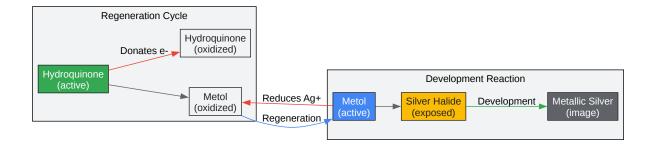
Photographic Development

The primary and most well-documented use of **Metol** in a laboratory or darkroom setting is as a developing agent in black-and-white photography.[1] It is known for producing fine-grained negatives with excellent detail and tonal range.[1]

The Metol-Hydroquinone (MQ) Developer

Metol is rarely used alone and is most effective when combined with hydroquinone in what is known as an MQ developer.[1][2] This combination exhibits a phenomenon called superadditivity, where the developing action of the mixture is greater than the sum of its individual components.[2] In this synergistic relationship, **Metol** rapidly initiates the development of exposed silver halide crystals, and the oxidized **Metol** is then regenerated by hydroquinone, which in turn becomes oxidized. This cyclic process allows for a more efficient and controlled development process.





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MQ Developer Superadditivity Mechanism.

Experimental Protocols: Photographic Developers

The precise ratio of **Metol** to hydroquinone, along with other components like an alkali (to control pH) and a preservative (to prevent oxidation), determines the characteristics of the developer. Below are the formulations for two of the most iconic and widely used MQ developers in photographic history: Kodak D-76 and Kodak D-72.

Table 1: Formulations of Standard MQ Developers



Component	Kodak D-76 (Film Developer)	Kodak D-72 (Paper Developer)
Metol	2.0 g	3.0 g
Sodium Sulfite (anhydrous)	100.0 g	45.0 g
Hydroquinone	5.0 g	12.0 g
Borax (decahydrate)	2.0 g	-
Sodium Carbonate (monohydrated)	-	80.0 g
Potassium Bromide	-	2.0 g
Water to make	1.0 L	1.0 L

Protocol for Preparing 1L of Kodak D-76 Stock Solution:

- Start with 750 mL of water at approximately 50-55°C.
- With continuous stirring, dissolve the chemicals in the following order, ensuring each is fully dissolved before adding the next:

• Metol: 2.0 g

Sodium Sulfite: 100.0 g

Hydroquinone: 5.0 g

Borax: 2.0 g

- Add cold water to bring the final volume to 1.0 L.
- Stir until the solution is uniform. The stock solution should be stored in a tightly sealed, full bottle to minimize oxidation.

Protocol for Preparing 1L of Kodak D-72 Stock Solution:

Start with 750 mL of water at approximately 50-55°C.



 With continuous stirring, dissolve the chemicals in the following order, ensuring each is fully dissolved before adding the next:

Metol: 3.0 g

Sodium Sulfite: 45.0 g

Hydroquinone: 12.0 g

Sodium Carbonate: 80.0 g

Potassium Bromide: 2.0 g

Add cold water to bring the final volume to 1.0 L.

• Stir until the solution is uniform. This stock solution is typically diluted (e.g., 1:2 with water) for use as a paper developer.

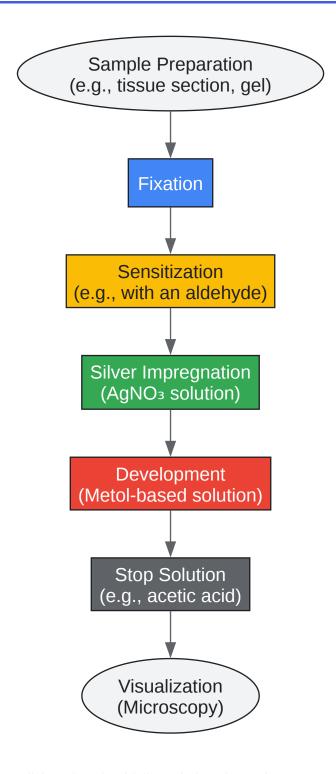
Metol as a Reducing Agent in Microscopy

Beyond photography, **Metol**'s reducing properties are utilized in various laboratory staining techniques, particularly in histology and microscopy for the visualization of cellular structures. One such application is in silver staining protocols.

Silver Staining for Microscopy

Silver staining is a highly sensitive method used to visualize proteins, nucleic acids, and other cellular components.[4][5] The underlying principle involves the impregnation of the tissue or gel with silver ions, which are then reduced to metallic silver by a developing agent, such as **Metol**.[6] This deposition of metallic silver creates a visible, often black or brown, stain at the location of the target molecules.





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General Workflow for Silver Staining.

Experimental Protocol: A Representative Silver Staining Method



The following is a generalized protocol for silver staining of proteins in a polyacrylamide gel, where **Metol** can be a key component of the developing solution.

Solutions Required:

- Fixing Solution: 50% methanol, 10% acetic acid in deionized water.
- Sensitizing Solution: 0.02% sodium thiosulfate.
- Silver Solution: 0.1% silver nitrate in deionized water.
- Developing Solution: 0.04% formaldehyde in 2% sodium carbonate. Note: Some protocols
 may incorporate Metol into this step for enhanced development.
- Metol-based Intensifying Developer (optional, for increased sensitivity):
 - Solution A: 2.5% sodium carbonate
 - Solution B: 0.2 g Metol, 1 g hydroquinone, 5 g sodium sulfite in 100 mL deionized water.
 - Working solution: Mix equal parts of A and B just before use.
- Stop Solution: 5% acetic acid.

Protocol:

- Fixation: After electrophoresis, immerse the gel in the fixing solution for at least 1 hour.
- Washing: Wash the gel with deionized water for 10-20 minutes, repeating three times.
- Sensitization: Incubate the gel in the sensitizing solution for 1-2 minutes.
- Washing: Briefly wash the gel with deionized water (2 x 1 minute).
- Silver Impregnation: Incubate the gel in the silver solution in the dark for 20-30 minutes.
- Washing: Briefly wash the gel with deionized water (2 x 1 minute).



- Development: Immerse the gel in the developing solution and agitate until the protein bands appear. For enhanced sensitivity, the Metol-based intensifying developer can be used at this stage.
- Stopping the Reaction: When the desired band intensity is reached, add the stop solution and agitate for 10-15 minutes.
- Final Wash: Wash the gel with deionized water before imaging.

Other Laboratory Applications

While less common than its use in photography and staining, **Metol**'s reducing properties make it a candidate for other laboratory applications.

- Chemical Synthesis: Metol can be used as a mild reducing agent in specific organic synthesis reactions.[1] However, its use in this context is not as widespread as other more common reducing agents.
- Analytical Chemistry: In principle, Metol could be used in certain redox titrations or colorimetric assays where a mild reducing agent is required. For instance, it has been explored in the spectrophotometric determination of certain ions.

Safety and Handling

Metol is a hazardous substance and should be handled with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. It is harmful if swallowed and can cause skin irritation and allergic reactions.[6] It is also important to work in a well-ventilated area to avoid inhaling the powder. Always consult the Safety Data Sheet (SDS) for detailed safety information before handling **Metol**.

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